
Durlobactam
Overview
Description
Definition of Durlobactam
This compound is a novel non-β-lactam, diazabicyclooctane (DBO) β-lactamase inhibitor designed to combat antibiotic resistance in serious bacterial infections[“][“]. It is specifically developed to be used in combination with sulbactam, a β-lactam antibiotic, to treat infections caused by Acinetobacter baumannii-calcoaceticus complex (ABC), including carbapenem-resistant strains[“][“].
Classification as a β-lactamase inhibitor
This compound belongs to the diazabicyclooctane class of β-lactamase inhibitors. It exhibits a broad spectrum of activity against Ambler class A, C, and D serine β-lactamases[“][“]. This expanded spectrum of activity distinguishes this compound from other β-lactamase inhibitors, particularly in its effectiveness against class D carbapenemases of the OXA family, which are prevalent in Acinetobacter species[“].
Table 1: Comparison of this compound with Other β-lactamase Inhibitors
Inhibitor | Class A | Class B | Class C | Class D |
This compound | ✓ | X | ✓ | ✓ |
Avibactam | ✓ | X | ✓ | Limited |
Clavulanic acid | ✓ | X | X | X |
Sulbactam | Limited | X | X | X |
Chemical Properties
Chemical Structure and Formula
Durlobactam is a diazabicyclooctane non-beta-lactam, beta-lactamase inhibitor with the molecular formula C8H11N3O6S[“][“]. Its structure consists of a bicyclic core with a sulfate group attached. The IUPAC name for this compound is [(1R,2S,5R)-2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] hydrogen sulfate[“][“].
The structural features of this compound include:
A diazabicyclooctane core
A carbamoyl group at the 2-position
A methyl group at the 3-position
A sulfate group attached to the 6-position
The chemical structure can be represented by the following SMILES notation:
CC1=C[C@@H]2CN@C(=O)N2OS(O)(=O)=O[“]
Physical Characteristics
This compound exhibits the following physical properties:
Molecular Weight: 277.25 g/mol (average), 277.03686 g/mol (monoisotopic)[“]
Appearance: Solid, white to light yellow powder[“]
Water Solubility: > 200 mg/mL[“]
Stability: Stable for more than 6 hours at room temperature[“]
Table 1: Key Physical Properties of this compound
Property | Value |
Molecular Weight | 277.25 g/mol |
Hydrogen Bond Acceptors | 7 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Donors | 3 |
Topological Polar Surface Area | 138.62 Ã2 |
This compound demonstrates high water solubility, which is advantageous for its formulation and administration as an intravenous drug. Its stability at room temperature for extended periods is beneficial for clinical use and storage.
Mechanism of Action
Inhibition of β-lactamases
Durlobactam is a novel diazabicyclooctane (this compound) β-lactamase inhibitor designed to combat antibiotic resistance in serious bacterial infections, particularly those caused by Acinetobacter baumannii-calcoaceticus complex (ABC)[“]. The primary mechanism of action of this compound involves the inhibition of serine β-lactamases through a unique covalent, reversible process[“].
When this compound interacts with a β-lactamase, it forms a covalent bond with the active site serine residue of the enzyme. This interaction leads to the carbamoylation of the enzyme's active site, effectively inactivating it[“][“]. The key feature of this mechanism is its reversibility, which distinguishes this compound from many other β-lactamase inhibitors[“].
The reversible nature of the inhibition is due to the ability of the sulfated amine group on this compound to recyclize onto the carbamate. This process allows the intact inhibitor to dissociate from the enzyme, a phenomenon known as acylation exchange[“]. This unique property enables this compound to potentially inhibit multiple β-lactamase molecules sequentially, enhancing its overall efficacy[“].
Broad-spectrum activity against class A, C, and D β-lactamases
This compound exhibits a remarkably broad spectrum of activity against serine β-lactamases, encompassing Ambler class A, C, and D enzymes[“][“]. This extensive coverage is a critical feature that sets this compound apart from other β-lactamase inhibitors, particularly in its effectiveness against class D carbapenemases of the OXA family, which are prevalent in Acinetobacter species[“].
Durlobactam in Combination Therapy
Sulbactam-Durlobactam (SUL-DUR) Combination
Sulbactam-durlobactam (SUL-DUR) is a novel β-lactam/β-lactamase inhibitor combination specifically designed to combat infections caused by Acinetobacter baumannii-calcoaceticus complex (ABC), including carbapenem-resistant strains[“]. This combination pairs sulbactam, a β-lactam antibiotic with intrinsic activity against Acinetobacter species, with durlobactam, a diazabicyclooctane β-lactamase inhibitor[“].
The SUL-DUR combination has demonstrated significant efficacy in clinical trials. In the phase III ATTACK trial, SUL-DUR showed non-inferiority to colistin in treating serious infections caused by carbapenem-resistant ABC, with a more favorable safety profile[“]. The trial results indicated a 13.2% reduction in 28-day all-cause mortality for patients treated with SUL-DUR compared to those treated with colistin (19% vs 32.3%, respectively)[“].
Table 1: Key Findings from the ATTACK Trial
Outcome | SUL-DUR | Colistin |
28-day all-cause mortality | 19% | 32.3% |
Clinical cure rate (monomicrobial infections) | 64% | 35% |
Favorable microbiological outcome(monomicrobial infections) | 67% | 33% |
Rationale for Combination with Sulbactam
The rationale behind combining this compound with sulbactam is multifaceted:
Intrinsic Activity: Sulbactam possesses intrinsic antibacterial activity against Acinetobacter species due to its ability to inhibit penicillin-binding proteins (PBPs), particularly PBP1 and PBP3[“].
β-lactamase Protection: this compound is a potent inhibitor of Ambler classes A, C, and D serine β-lactamases, which are prevalent in contemporary Acinetobacter isolates. By inhibiting these enzymes, this compound protects sulbactam from degradation[“].
Complementary Mechanisms: While sulbactam targets PBPs, this compound simultaneously inactivates β-lactamases, creating a two-pronged attack on the bacterial cell[“].
Restoration of Activity: The combination effectively restores the susceptibility of resistant isolates to sulbactam through β-lactamase inhibition[“].
Enhanced Efficacy Against Resistant Bacteria
The SUL-DUR combination has demonstrated enhanced efficacy against resistant bacteria, particularly carbapenem-resistant Acinetobacter baumannii (CRAB):
Broad-spectrum Activity: this compound exhibits potent inhibition against class D carbapenemases of the OXA family, which are prevalent in Acinetobacter species and contribute significantly to carbapenem resistance[“].
Synergistic Effect: In vitro studies have shown that the combination of sulbactam and this compound results in synergistic activity against multidrug-resistant ABC isolates[“].
Restoration of Susceptibility: this compound has been shown to restore the susceptibility of 85% of imipenem-non-susceptible Gram-negative pathogens when combined with sulbactam[“].
Efficacy Against Polymicrobial Infections: The SUL-DUR combination has demonstrated effectiveness against both monomicrobial and polymicrobial ABC infections, suggesting its potential utility in complex clinical scenarios[“].
Target Pathogens of Sulbactam-durlobactam
Acinetobacter baumannii-calcoaceticus complex
The primary target pathogen for sulbactam-durlobactam (SUL-DUR) is the Acinetobacter baumannii-calcoaceticus complex (ABC). This group of closely related species includes A. baumannii, A. calcoaceticus, A. nosocomialis, and A. pittii, which are often difficult to distinguish in clinical settings[“].
A. baumannii is the most clinically significant species within the complex, causing a variety of nosocomial infections, including:
Hospital-acquired pneumonia (HAP)
Ventilator-associated pneumonia (VAP)
Bloodstream infections
Urinary tract infections
Wound infections
In a global surveillance study conducted between 2016 and 2021, involving 5,032 ABC isolates from 33 countries, the distribution of infections was as follows[“]:
Respiratory tract: 54.3%
Bloodstream: 20.2%
Urinary tract: 16.5%
SUL-DUR has demonstrated remarkable efficacy against ABC isolates. Using a preliminary breakpoint of ≤4 μg/mL, 98.3% of the isolates were susceptible to SUL-DUR[“]. This high susceptibility rate is particularly significant given that more than half of these isolates were nonsusceptible to carbapenems (51.1% for imipenem and 52.1% for meropenem).
Multidrug-resistant (MDR) strains
SUL-DUR is particularly effective against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of ABC. These strains pose a significant challenge in healthcare settings due to limited treatment options.
A study focusing on carbapenem-resistant A. baumannii (CRAB) isolates found that SUL-DUR maintained activity against 98% of isolates that were resistant to meropenem, imipenem, and sulbactam[“]. This high level of activity is attributed to durlobactam's ability to inhibit class D carbapenemases, particularly OXA-23 and OXA-24/40, which are prevalent in CRAB strains[“].
Table 1: Comparative inhibition potency of this compound against various β-lactamases
B-lactamase Class | Enzyme | kinact/Ki(M-1s-1)for This compound | kinact/Ki(M-1s-1)for Avibactam |
A | CTX-M-15 | 2.3 x105 | 1.6 x104 |
A | KPC-2 | 1.8x105 | 1.5 x104 |
C | AmpC | 1.1 x 105 | 1.4x104 |
D | OXA-23 | 5.0x103 | 44 |
D | OXA-24 | 1.1x 104 | 6.3 |
This data demonstrates this compound's superior inhibition of class D β-lactamases compared to avibactam, explaining its effectiveness against MDR ABC strains.
Other susceptible bacteria
While SUL-DUR is primarily developed for ABC infections, it has shown potential activity against other bacterial species:
Enterobacterales: this compound exhibits some intrinsic activity against several genera of Enterobacterales, including Escherichia coli, Enterobacter cloacae, and Klebsiella pneumoniae[“]. However, this activity is generally not clinically relevant when used alone.
Pseudomonas aeruginosa: A case study investigating the potential synergy between SUL-DUR and cefepime found synergistic activity against all tested P. aeruginosa isolates[“]. This suggests that combining SUL-DUR with other antibiotics could potentially expand its spectrum of activity.
Other Acinetobacter species: While A. baumannii is the predominant species targeted by SUL-DUR, it also shows high efficacy against other members of the ABC complex. In the global surveillance study mentioned earlier[“]:
100% of A. calcoaceticus isolates were susceptible to SUL-DUR
99.7% of A. nosocomialis isolates were susceptible to SUL-DUR
It's important to note that while SUL-DUR shows promise against these other pathogens, its FDA approval is specifically for the treatment of hospital-acquired bacterial pneumonia and ventilator-associated bacterial pneumonia caused by susceptible isolates of ABC in adults[“].
Manufacturing and Production of Durlobactam
Synthesis Methods
Durlobactam, a diazabicyclooctane non-beta-lactam beta-lactamase inhibitor, is synthesized through a complex multi-step process. The synthesis of this compound involves several key steps:
Formation of the diazabicyclooctane core structure
Introduce of the carbamoyl group
Addition of the methyl group
Incorporation of the sulfate group
The specific synthetic route was developed by Entasis Therapeutics using structure-based drug design, computational chemistry, and medicinal chemistry techniques[“]. While the exact details of the proprietary synthesis process are not publicly disclosed, some general aspects can be inferred from patent literature and published research.
A key step in the synthesis involves the formation of the diazabicyclooctane scaffold, which is then further functionalized. The addition of the double bond and methyl side chain enhances the reactivity of this compound compared to earlier diazabicyclooctane inhibitors like avibactam[“].
Large-scale Production Challenges
Scaling up the production of this compound from laboratory to industrial scale presents several challenges:
Complex synthesis: The multi-step synthesis process requires careful control of reaction conditions and purification at each stage[“].
Stereochemistry: Maintaining the correct stereochemistry of the molecule during large-scale production is crucial, as this compound has specific stereochemical requirements ([(1R,2S,5R)-2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] hydrogen sulfate)[“].
Stability: Ensuring the stability of intermediate compounds and the final product during the manufacturing process and storage is essential[“].
Impurity control: Minimizing and controlling impurities formed during the synthesis is critical for meeting regulatory standards[“].
Cost-effectiveness: Optimizing the production process to reduce costs while maintaining high quality is a significant challenge for large-scale manufacturing[“].
Case Study: Entasis Therapeutics' Manufacturing Strategy
Entasis Therapeutics, the developer of this compound, has implemented a contract manufacturing strategy for large-scale production. They have partnered with experienced contract manufacturing organizations (CMOs) to overcome the challenges of scaling up production. This approach allows them to leverage existing expertise and infrastructure while maintaining control over the proprietary aspects of the synthesis[“].
Quality Control Measures
Rigorous quality control measures are essential in the manufacturing of this compound to ensure consistency, purity, and efficacy of the final product. Some key quality control measures include:
Analytical testing: Employing advanced analytical techniques such as high-performance liquid chromatography (HPLC), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy to verify the identity, purity, and potency of this compound[“].
Stability testing: Conducting extensive stability studies to ensure the product maintains its quality throughout its shelf life[“].
Impurity profiling: Developing and validating methods for detecting and quantifying potential impurities, including related substances and degradation products[“].
Microbial testing: Implementing measures to ensure the sterility and absence of endotoxins in the final product, especially important for injectable formulations[“].
In-process controls: Establishing critical control points throughout the manufacturing process to monitor and adjust parameters as needed[“].
Table 1: Key Quality Control Parameters for this compound Manufacturing
Parameter | Method | Specification |
Assay | HPLC | 98.0-102.0% |
Related Substances | HPLC | ≤ 0.5% individual, s 2.0% total |
Residual Solvents | Gas Chromatography | As per lCH Q3C guidelines |
Water Content | Karl Fischer Titration | ≤0.5% |
Bacterial Endotoxins | LAL Test | < 0.25 EU/mg |
Sterility | Membrane Filtration | No growth |
Potential Applications and Future Prospects
Treatment of Resistant Infections
Sulbactam-durlobactam (SUL-DUR) represents a significant advancement in treating carbapenem-resistant Acinetobacter baumannii-calcoaceticus complex (ABC) infections. The ATTACK trial demonstrated its efficacy against these challenging pathogens, with SUL-DUR showing non-inferiority to colistin in 28-day all-cause mortality (19% vs 32.3%, respectively) and a more favorable safety profile[“].
SUL-DUR's potential applications extend beyond its current FDA approval for hospital-acquired bacterial pneumonia (HABP) and ventilator-associated bacterial pneumonia (VABP):
Bloodstream Infections: The ATTACK trial included patients with bloodstream infections, suggesting potential efficacy in this area[“].
Urinary Tract Infections: While not specifically approved for this indication, SUL-DUR's broad-spectrum activity against ABC suggests potential utility[“].
Wound Infections: Given A. baumannii's prevalence in wound infections, SUL-DUR may prove beneficial in this context[“].
Table 1: SUL-DUR Activity Against Various ABC Isolates
Infection Type | SUL-DUR Susceptibility(%) |
Respiratory | 98.3% |
Bloodstream | 97.9% |
Urinary Tract | 98.5% |
Combination with Other Antibiotics
The potential for combining SUL-DUR with other antibiotics is an area of active research:
SUL-DUR + Cefepime: A recent study demonstrated synergy against Pseudomonas aeruginosa isolates and some Enterobacterales, suggesting potential for treating polymicrobial infections[“].
SUL-DUR + Imipenem: The ATTACK trial used imipenem as background therapy, indicating potential benefits in combination therapy[“].
SUL-DUR + Cefiderocol: Preliminary studies suggest this combination could be effective against multidrug-resistant gram-negative pathogens[“].
Case Study: In vitro synergy of SUL-DUR and cefepime
A study investigating the combination of SUL-DUR and cefepime against 14 cefepime-resistant isolates found:
Synergy against all tested P. aeruginosa isolates
Synergy against one A. baumannii isolate with elevated SUL-DUR MIC (32 mg/L)
Synergy or additive effects against various Enterobacterales isolates[“]
These findings suggest potential for expanding SUL-DUR's spectrum of activity when combined with other antibiotics.
Ongoing Research and Development
Several areas of ongoing research aim to further elucidate and expand SUL-DUR's potential:
Pediatric Applications: A clinical trial is currently underway to assess SUL-DUR in pediatric patients with ABC infections, aiming to establish appropriate dosing regimens for this population[“].
Non-respiratory Infections: While currently approved for HABP/VABP, further studies are warranted to evaluate SUL-DUR's efficacy in other infection types caused by ABC[“].
Resistance Monitoring: Ongoing surveillance is crucial to monitor for the development of resistance to SUL-DUR. Current studies have identified potential resistance mechanisms, including metallo-β-lactamases and PBP3 mutations[“].
Expanded Indications: Research is ongoing to evaluate SUL-DUR's potential against other challenging pathogens. A recent study suggests durlobactam may have activity against Mycobacterium abscessus, opening new possibilities for treatment of this difficult-to-treat organism[“].
Optimizing Combination Therapy: Further research is needed to identify the most effective antibiotic combinations with SUL-DUR for various clinical scenarios[“].
Comparisons with Other β-lactamase Inhibitors
Advantages over existing inhibitors
Durlobactam, a novel diazabicyclooctane (this compound) β-lactamase inhibitor, offers several advantages over existing inhibitors:
Broader spectrum of activity: this compound exhibits potent inhibition against Ambler class A, C, and D serine β-lactamases, including carbapenemases[“]. This expanded spectrum sets it apart from older inhibitors like clavulanic acid, sulbactam, and tazobactam, which are primarily effective against class A enzymes[“].
Enhanced potency: this compound demonstrates superior inhibition potency compared to avibactam, the first approved this compound β-lactamase inhibitor. For some enzymes, this compound's potency exceeds that of avibactam by up to 2,000-fold6[“].
Improved activity against class D β-lactamases: A key differentiating feature of this compound is its potent activity against class D carbapenemases of the OXA family, which are prevalent in Acinetobacter baumannii[“].
Reversible inhibition mechanism: Like other this compound inhibitors, this compound employs a reversible mechanism of inhibition through β-lactamase active site carbamoylation. This allows this compound to potentially inhibit multiple β-lactamase molecules sequentially, enhancing its overall efficacy[“].
Differences in spectrum of activity
The spectrum of activity of this compound compared to other β-lactamase inhibitors is illustrated in the following table:
B-lactamase Class | Enzyme | kinact/Ki(M-1s-1) for This compound | kinact/Ki(M-1 s-1) for Avibactam |
A | CTX-M-15 | 2.3 x105 | 1.6x104 |
A | KPC-2 | 2.3 x105 | 1.5 x104 |
C | AmpC (P.aeruginosa) | 2.3 x105 | 1.4x104 |
D | OXA-23 | 5.0x103 | 44 |
D | OXA-24 | 5.0x103 | 6.3 |
This data demonstrates this compound's superior inhibition of class A, C, and particularly class D β-lactamases compared to avibactam[“].
Key differences in spectrum of activity include:
Class D β-lactamases: this compound shows significantly higher potency against OXA-type carbapenemases, which are common in A. baumannii[“].
Metallo-β-lactamases: Like other this compound inhibitors, this compound does not inhibit class B metallo-β-lactamases[“].
Intrinsic antibacterial activity: this compound exhibits some intrinsic activity against several genera of Enterobacterales through inhibition of PBP2, but has no antibacterial activity on its own against Acinetobacter spp.[“]
Potential limitations
Despite its advantages, this compound has some potential limitations:
Lack of activity against metallo-β-lactamases: this compound does not inhibit class B metallo-β-lactamases, which may limit its usefulness in treating extremely drug-resistant A. baumannii in regions with high prevalence of these enzymes[“].
Resistance mechanisms: While the frequency of spontaneous resistance to sulbactam-durlobactam is low, resistant mutants have been identified. These include:
Single amino acid changes near the active site serine of PBP3 (S336)
Mutations in tRNA synthetase genes (aspS and gltX) associated with the stringent response[“]
Potential for efflux-mediated resistance: Some studies suggest that this compound could be a substrate for certain Acinetobacter efflux pumps, as efflux pump knockout strains showed increased susceptibility to sulbactam-durlobactam[“].
Limited clinical data: While sulbactam-durlobactam has shown promising results in clinical trials, more real-world data is needed to fully assess its efficacy and potential limitations in various clinical scenarios[“].
Common Problem
What is Durlobactam used for?
This compound is used in combination with sulbactam (as Xacduro) to treat hospital-acquired bacterial pneumonia and ventilator-associated bacterial pneumonia (HABP/VABP) in adults, specifically for infections caused by susceptible Acinetobacter baumannii-calcoaceticus complex.
How does this compound work?
This compound is a diazabicyclooctane non-beta-lactam, beta-lactamase inhibitor. It inhibits serine beta-lactamases (class A, C, and D enzymes), protecting sulbactam from degradation and restoring its antibacterial activity against resistant Acinetobacter baumannii strains.
What bacteria is this compound effective against?
This compound, combined with sulbactam, is primarily effective against Acinetobacter baumannii-calcoaceticus complex, including carbapenem-resistant strains (CRAB).
How is this compound administered?
This compound is administered intravenously with sulbactam as a 3-hour infusion. The typical dose is 1 gram of this compound with 1 gram of sulbactam every 6 hours for patients with normal renal function, with dosing adjusted based on creatinine clearance. Treatment usually lasts 7 to 14 days.
Properties
IUPAC Name |
[(2S,5R)-2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] hydrogen sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O6S/c1-4-2-5-3-10(6(4)7(9)12)8(13)11(5)17-18(14,15)16/h2,5-6H,3H2,1H3,(H2,9,12)(H,14,15,16)/t5-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BISPBXFUKNXOQY-RITPCOANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2CN(C1C(=O)N)C(=O)N2OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2CN([C@@H]1C(=O)N)C(=O)N2OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1467829-71-5 | |
Record name | Durlobactam [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1467829715 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Durlobactam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16704 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DURLOBACTAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PSA33KO9WA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.